An In-depth Technical Guide to (2-Aminoethyl)phosphinic Acid and its Analogs in Research and Development
An In-depth Technical Guide to (2-Aminoethyl)phosphinic Acid and its Analogs in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2-Aminoethyl)phosphinic acid (CAS 85618-16-2), a molecule of interest in the broader field of organophosphorus chemistry. Due to the limited specific data on this particular compound, this document situates it within the well-established context of aminophosphinic and aminophosphonic acids. By exploring the fundamental chemistry, synthesis, and biological significance of these classes of compounds, we aim to provide researchers and drug development professionals with the foundational knowledge to effectively utilize and innovate with molecules like (2-Aminoethyl)phosphinic acid.
Introduction: Clarifying a Common Point of Confusion
A critical first step in understanding (2-Aminoethyl)phosphinic acid is to distinguish it from its more commonly referenced analog, (2-Aminoethyl)phosphonic acid, also known as ciliatine. The core difference lies in the oxidation state and bonding of the phosphorus atom.
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Phosphinic Acid: Contains one P-C bond, one P-H bond, and a P=O double bond.
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Phosphonic Acid: Contains one P-C bond and two P-OH bonds (or P-OR ester groups), and a P=O double bond.
This structural difference has significant implications for their chemical properties, reactivity, and biological activity. This guide will focus on the phosphinic acid derivative while drawing relevant comparisons and contextual information from the broader and more extensively studied class of aminophosphonates.
Caption: Structural comparison of (2-Aminoethyl)phosphinic acid and (2-Aminoethyl)phosphonic acid.
Physicochemical Properties of (2-Aminoethyl)phosphinic acid (CAS 85618-16-2)
Specific experimental data for (2-Aminoethyl)phosphinic acid is not extensively documented in peer-reviewed literature. The following table summarizes available information, primarily from chemical suppliers.[1][2][3][4]
| Property | Value | Source |
| CAS Number | 85618-16-2 | [1][2][3] |
| Molecular Formula | C₂H₈NO₂P | [1][2][4] |
| Molecular Weight | 109.06 g/mol | [1][2] |
| Appearance | Typically a powder | [5] |
| Purity | Often available at ≥97% | [4] |
| Solubility | Expected to be soluble in polar solvents | [3] |
Synthesis of Aminophosphinic Acids: A General Overview
The Pudovik Reaction
The Pudovik reaction involves the addition of a hydrophosphoryl compound, such as hypophosphorous acid or its esters, across the C=N double bond of an imine.[6] This method is a powerful tool for forming the crucial P-C bond in the target molecule. For the synthesis of (2-Aminoethyl)phosphinic acid, a plausible precursor would be an imine derived from aminoacetaldehyde.
Caption: Generalized workflow for the Pudovik reaction.
The Kabachnik-Fields Reaction
A highly versatile one-pot, three-component reaction, the Kabachnik-Fields reaction combines an amine, a carbonyl compound, and a hydrophosphoryl reagent.[7][8] This approach is widely used for the synthesis of α-aminophosphonates and can be adapted for aminophosphinic acids.[9][10]
Caption: The three-component Kabachnik-Fields reaction.
Biological Significance and Applications in Drug Development
Aminophosphinic and aminophosphonic acids are recognized as important classes of molecules in medicinal chemistry due to their ability to act as bioisosteres of natural amino acids.[11][12][13]
Enzyme Inhibition
The tetrahedral geometry of the phosphinic acid moiety makes it an excellent mimic of the transition state of peptide bond hydrolysis.[14][15] This structural analogy allows aminophosphinic acid derivatives to act as potent inhibitors of various enzymes, particularly proteases. By competitively binding to the active site, these compounds can modulate enzymatic activity, a key strategy in drug development.[16][17]
Bioisosteric Replacement
In drug design, replacing a carboxylic acid group with a phosphinic or phosphonic acid can lead to compounds with improved properties, such as:
-
Enhanced Stability: The P-C bond is generally more resistant to enzymatic cleavage than the corresponding C-C bond in natural amino acids.[11]
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Altered Lipophilicity and pKa: These changes can affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Novel Binding Interactions: The unique geometry and charge distribution of the phosphinic acid group can lead to new or stronger interactions with biological targets.
While specific biological activities for (2-Aminoethyl)phosphinic acid are not well-documented, one study has noted its effect on the growth of the cyanobacterium Cylindrospermopsis raciborskii.[3] This suggests that the compound is biologically active and can be utilized by organisms as a phosphorus source.
Experimental Protocols: A Representative Synthesis
The following is a generalized, representative protocol for the synthesis of an α-aminophosphinic acid derivative, adapted from established methodologies. This protocol should be considered a template and requires optimization for the specific synthesis of (2-Aminoethyl)phosphinic acid.
Objective: To synthesize an N-protected α-aminophosphinic acid via a Pudovik-type reaction.
Materials:
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N-protected aminoaldehyde (e.g., N-Cbz-aminoacetaldehyde)
-
Hypophosphorous acid (50% aqueous solution)
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Imine Formation (in situ): In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected aminoaldehyde in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Addition of Phosphorus Reagent: To the cooled solution, add hypophosphorous acid, followed by the dropwise addition of triethylamine. The triethylamine acts as a base to facilitate the reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of phosphorus reagents.
-
Anhydrous Conditions: Water can interfere with the reaction by hydrolyzing intermediates.
-
N-protection: The amino group is protected to prevent side reactions and to improve the solubility of the starting material in organic solvents. The protecting group can be removed in a subsequent step.
-
Purification by Chromatography: Essential for separating the desired product from unreacted starting materials and byproducts.
Analytical Characterization
The characterization of aminophosphinic acids relies on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Shows the carbon skeleton.
-
³¹P NMR: Is particularly informative for phosphorus-containing compounds, with the chemical shift being highly sensitive to the oxidation state and bonding environment of the phosphorus atom.[18][19][20]
-
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Can identify characteristic functional groups, such as P=O, P-H, and N-H bonds.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood.
-
Inhalation and Contact: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from oxidizing agents.
Conclusion
(2-Aminoethyl)phosphinic acid represents a molecule with potential for further investigation, particularly within the context of drug discovery and development. While specific data on this compound is currently sparse, a solid understanding of the broader class of aminophosphinic acids provides a strong foundation for future research. Their role as bioisosteres and enzyme inhibitors makes them a compelling area for exploration. It is hoped that this guide will serve as a valuable resource for scientists working with and considering the use of (2-Aminoethyl)phosphinic acid and related compounds in their research endeavors.
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